N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-3-14-4-6-15(7-5-14)18-12-26-20(21-18)22-19(23)13-25-17-10-8-16(24-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCHKZQCBKZHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate thiazole derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
The thiazole moiety, which is present in this compound, has been extensively studied for its anticancer properties. Research indicates that derivatives of thiazole exhibit selective cytotoxicity against various cancer cell lines:
- Mechanism of Action : Compounds containing thiazole rings have been shown to induce apoptosis in cancer cells. For instance, studies demonstrated that certain thiazole derivatives led to significant apoptosis in NIH/3T3 and A549 cell lines, with IC50 values indicating potent activity .
- Case Study : A study on substituted thiazoles revealed that compounds with specific structural modifications exhibited enhanced anticancer efficacy. For example, a derivative with a methoxy group showed an IC50 of 10–30 µM against several cancer cell lines, highlighting the importance of structural features in determining biological activity .
Antibacterial Properties
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide also demonstrates promising antibacterial activity:
- Research Findings : Recent investigations have highlighted the antibacterial efficacy of thiazole derivatives against various bacterial strains. One study noted that a newly synthesized thiazole derivative exhibited excellent activity against Staphylococcus epidermidis, outperforming standard treatments like amphotericin B .
- Data Table : The following table summarizes the antibacterial activities of selected thiazole derivatives:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus epidermidis | 0.09 µg/mL |
| Thiazole Derivative B | Escherichia coli | 0.25 µg/mL |
| Thiazole Derivative C | Bacillus subtilis | 0.15 µg/mL |
Anti-inflammatory Applications
In addition to its anticancer and antibacterial properties, this compound has potential applications in anti-inflammatory therapies:
- Mechanism Insights : Thiazole derivatives have been linked to the inhibition of pro-inflammatory cytokines, suggesting their utility in managing inflammatory conditions. Studies have indicated that certain compounds can downregulate TNF-alpha and IL-6 levels in vitro, which are critical mediators in inflammatory responses .
Mechanism of Action
The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and the aromatic substituents can play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural motifs with several thiazole-acetamide derivatives reported in the literature. Key comparisons include:
*Calculated based on molecular formula.
Key Differences
Substituent Effects on Lipophilicity :
- The target compound’s 4-ethylphenyl group increases lipophilicity compared to the p-tolyl (methyl) group in compound 13 .
- The thioether linkage in the target compound may enhance stability compared to piperazine -linked analogs (e.g., compound 28), which are prone to metabolic oxidation .
Biological Activity Trends :
- Antimicrobial Activity : Compound 107b () with a m-tolyl group showed MIC values of 6.25–12.5 μg/mL against bacterial strains, suggesting that electron-donating groups (e.g., methoxy in the target compound) could further optimize activity .
- Enzyme Inhibition : Piperazine-containing analogs (e.g., compound 13) demonstrated MMP inhibition, with methoxy substituents improving binding affinity due to hydrogen bonding . The target compound’s thioether may offer unique interactions with catalytic sites.
Synthetic Accessibility :
- The target compound’s synthesis likely involves a nucleophilic substitution between a 2-chloroacetamide intermediate and 4-methoxyphenylthiol, similar to methods in and . This contrasts with piperazine-linked analogs, which require additional steps for piperazine coupling .
Structure-Activity Relationship (SAR) Insights
- Thiazole Core : Essential for maintaining planar geometry and π-π stacking with biological targets .
- 4-Ethylphenyl vs.
- Thioether vs.
Research Findings and Pharmacological Potential
- Antimicrobial Potential: Structural analogs with methoxy and thioether groups (e.g., ’s 107b and 107e) exhibit broad-spectrum activity, suggesting the target compound may share this profile .
- Anti-Inflammatory Applications : Piperazine-linked thiazoles () inhibit MMPs, critical in inflammation. The target compound’s thioether could modulate selectivity for specific MMP isoforms .
- The ethyl and methoxy groups in the target compound may enhance DNA binding or topoisomerase inhibition .
Biological Activity
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O2S2 |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 919754-13-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent acetamide derivatization. The synthetic routes often utilize starting materials such as thioamides and haloketones, followed by acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related thiazole derivative demonstrated high potency against melanoma and pancreatic cancer cells, inducing apoptosis and autophagy as mechanisms of action .
Case Study: In Vitro Testing
In vitro studies have shown that compounds structurally related to this compound can effectively reduce tumor growth in xenograft models. In one study, a lead compound exhibited a significant reduction in tumor volume compared to control groups .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. In vitro evaluations have reported that similar compounds possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 µg/mL against various pathogens .
Table: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(4-(4-ethylphenyl)... | 0.25 | Staphylococcus aureus |
| Related Thiazole Derivative | 0.22 | Escherichia coli |
| Another Thiazole Compound | 0.30 | Pseudomonas aeruginosa |
The biological activity of this compound may involve multiple mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antibacterial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
